(2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
Description
The compound (2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a chromene-derived molecule featuring a sulfonyl group at position 3, a methoxy substituent at position 8, and a 4-ethoxyphenyl imine moiety at position 2 (Z-configuration). Its molecular formula is C25H24N2O4S, with a molecular weight of 472.54 g/mol. The ethoxyphenyl group introduces moderate lipophilicity, while the sulfonyl and methoxy groups contribute to polar interactions.
Synthesis likely follows protocols analogous to chromene derivatives described in the literature, such as condensation reactions involving formaldehyde and amines (e.g., Scheme 1 in ). Structural confirmation would employ techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography using programs like SHELXL.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-4-30-20-12-10-19(11-13-20)26-25-23(32(27,28)21-14-8-17(2)9-15-21)16-18-6-5-7-22(29-3)24(18)31-25/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTSLXQXHLCDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic derivative belonging to the class of chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C20H22N2O4S
- Molecular Weight : 398.46 g/mol
- CAS Number : Not available in current databases.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity
- Antioxidant Properties
- Antimicrobial Effects
Anticancer Activity
Recent studies have demonstrated that (2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine shows significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against HepG2 Cells
A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated:
- IC50 Value : 0.017 µM, which is significantly lower than standard chemotherapeutic agents like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM).
- Mechanism of Action : Induction of apoptosis was observed, with increased expression of pro-apoptotic genes such as p53 and Caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2 .
| Compound | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| (2Z)-N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine | 0.017 | Yes | G2/M Phase |
| Staurosporine | 5.07 | Yes | G1 Phase |
| 5-Fluorouracil | 5.18 | Yes | S Phase |
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In a study involving SEC-carcinoma mice models:
- The treatment led to a significant increase in antioxidant levels (GSH, CAT, SOD) while reducing oxidative stress markers (MDA, NO).
| Parameter | Control Group | Treated Group |
|---|---|---|
| GSH (mg/g.tissue) | 18.23 | 39.27 |
| CAT (U/g.tissue) | 21.69 | 46.90 |
| SOD (U/g.tissue) | 27.36 | 48.69 |
| MDA (nmol/g.tissue) | 98.39 | 73.36 |
| NO (U/g.tissue) | 79.69 | 42.38 |
Antimicrobial Effects
Preliminary assessments indicate that the compound may possess antimicrobial properties against various bacterial strains, although detailed studies are needed to quantify these effects.
Comparison with Similar Compounds
Substituent Effects on the Aryl Imine Group
Variations in the aryl imine substituent significantly influence electronic, steric, and pharmacokinetic properties:
<sup>a</sup> LogP values estimated using fragment-based methods (e.g., AlogPs).
<sup>b</sup> Hypothesized based on structural similarity to CNS-active chromenes.
Key Observations:
- Electron-donating vs. In contrast, the 3,4-difluorophenyl group () withdraws electrons, which could enhance binding to electrophilic targets.
- Lipophilicity : The ethyl substituent () increases LogP compared to ethoxy, favoring membrane penetration but risking solubility limitations. The methoxy analog () offers better solubility, critical for oral bioavailability.
Sulfonyl and Chromene Core Modifications
The 4-methylbenzenesulfonyl group in the target compound is conserved in most analogs, suggesting its role in stabilizing the chromene scaffold via steric and electronic effects.
Structural and Analytical Characterization
Crystallographic data for such compounds are typically resolved using SHELXL and visualized via ORTEP. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
